9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)
Overview
Description
9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) is a useful research compound. Its molecular formula is C30H19BrN2 and its molecular weight is 487.4 g/mol. The purity is usually 95%.
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Biological Activity
9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) is a carbazole derivative with significant potential in various biological applications. Its structure, characterized by the presence of bromine and carbazole moieties, suggests promising biological activities, particularly in the fields of oncology and material sciences. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications.
- Molecular Formula: C30H19BrN2
- Molecular Weight: 487.4 g/mol
- CAS Number: 750573-24-1
- Purity: ≥95% (by HPLC)
Anticancer Properties
Recent studies have highlighted the anticancer potential of carbazole derivatives, including 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole). Research indicates that compounds in this class can induce apoptosis in cancer cells through various mechanisms:
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Mechanism of Action:
- p53 Pathway Activation: Similar to other carbazole derivatives, this compound may influence the p53 signaling pathway, which is crucial for regulating cell cycle and apoptosis. Activation of p53 leads to increased expression of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
- Caspase Activation: The induction of apoptosis is often mediated by caspases. Studies have shown that carbazole derivatives can enhance caspase activity in tumor cells, leading to programmed cell death .
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Case Studies:
- A study involving another carbazole derivative demonstrated selective cytotoxicity against melanoma cells while sparing normal melanocytes. This selectivity is attributed to the ability of these compounds to target pathways specifically altered in cancer cells .
- In vivo assays confirmed that similar compounds could significantly suppress tumor growth without evident toxicity to normal tissues .
Research Findings
Recent research has focused on synthesizing and characterizing 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) for its biological applications:
Material Applications
Beyond its biological activity against cancer cells, 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) has been explored for its role in material sciences:
- Electrochromic Devices: The compound has been incorporated into polymer films used in electrochromic devices (ECDs), demonstrating favorable electrochemical properties that could lead to advancements in smart window technologies .
- Fluorescent Sensors: Research indicates that carbazole-based polymers exhibit fluorescence properties useful for detecting environmental pollutants or pesticides .
Properties
IUPAC Name |
9-(3-bromo-5-carbazol-9-ylphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19BrN2/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOKONNBSXFPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)N5C6=CC=CC=C6C7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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